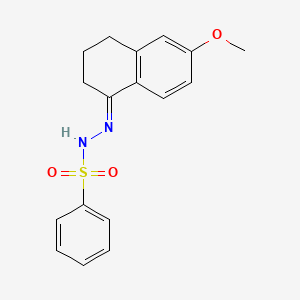
4-Ethynylquinoline
Übersicht
Beschreibung
4-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da .
Synthesis Analysis
The synthesis of 4-Ethynylquinoline involves a heterocoupling reaction between n-chloroquinolines and 2-methyl-3-butyn-2-ol, catalyzed by palladium . The transformation of n-ethynylquinolines into their corresponding 1,4-bis [n’- (quinolyl)]buta-1,3-diynes is achieved through an oxidative dimerization reaction catalyzed by cuprous chloride .
Molecular Structure Analysis
The molecular structure of 4-Ethynylquinoline consists of 11 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom .
Physical And Chemical Properties Analysis
4-Ethynylquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 282.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 50.0±3.0 kJ/mol, and it has a flash point of 120.0±12.4 °C . The index of refraction is 1.650, and it has a molar refractivity of 49.2±0.4 cm3 .
Wissenschaftliche Forschungsanwendungen
Drug Design and Medicinal Chemistry
4-Ethynylquinoline: is a valuable scaffold in drug design due to its broad spectrum of bioactivity. It serves as a core template in the development of new drugs, particularly because quinoline motifs have shown substantial efficacies in medicinal chemistry . The compound’s structure allows for the creation of various derivatives, which can be tailored for specific therapeutic targets.
Anticancer Research
Quinoline derivatives, including 4-Ethynylquinoline , are explored for their anticancer properties. They are used to synthesize compounds that can interact with DNA or proteins associated with cancer cell proliferation . Research in this field aims to develop novel chemotherapeutic agents that are more effective and have fewer side effects.
Antibacterial and Antimicrobial Applications
The quinoline structure is known to possess antibacterial and antimicrobial activities4-Ethynylquinoline can be functionalized to enhance these properties, leading to the development of new antibiotics that can combat resistant strains of bacteria .
Material Science
In material science, 4-Ethynylquinoline is used to synthesize organic compounds with specific optical and electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs), solar cells, and as sensors .
Chemical Synthesis
4-Ethynylquinoline: is a versatile reagent in chemical synthesis. It’s used as a building block for the construction of complex organic molecules. Its ethynyl group is particularly reactive, allowing for various cross-coupling reactions that are essential in synthetic organic chemistry .
Analytical Chemistry
In analytical chemistry, 4-Ethynylquinoline derivatives are used as fluorescent probes and reagents. Their ability to form complexes with metals and other substances makes them useful in the detection and quantification of various analytes .
Safety and Hazards
Wirkmechanismus
The quinoline class of antimicrobials exerts its antimicrobial actions through inhibiting DNA gyrase and Topoisomerase IV that in turn inhibits synthesis of DNA and RNA .
In terms of pharmacokinetics, the properties of a specific quinoline compound would depend on its exact structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) would vary .
The molecular and cellular effects of a quinoline compound would depend on its specific targets and mode of action. For example, if a quinoline compound targets a specific enzyme in a cell, it could inhibit the function of that enzyme, leading to changes in the cell’s behavior .
Environmental factors can also influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound behaves .
Eigenschaften
IUPAC Name |
4-ethynylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBICKOJBASGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487321 | |
| Record name | 4-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylquinoline | |
CAS RN |
62484-52-0 | |
| Record name | 4-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using a ruthenium catalyst in the synthesis of 4-ethynylquinoline complexes?
A1: The research highlights the use of a cationic butatrienylidene-ruthenium complex, specifically [Ru(CCCCH2)(PPh3)2(η-C5H5)]+, as a precursor for the synthesis of 4-ethynylquinoline complexes. [, ] This suggests that the ruthenium complex acts as a catalyst, facilitating the addition of aromatic imines to the butatrienylidene ligand. This approach offers a novel route to obtain complexes containing 4-ethynylquinoline or 1-azabuta-1,3-diene ligands.
Q2: What structural information about the synthesized complexes is provided in the research?
A2: The research provides detailed structural characterization of two specific complexes formed through this reaction: []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)










